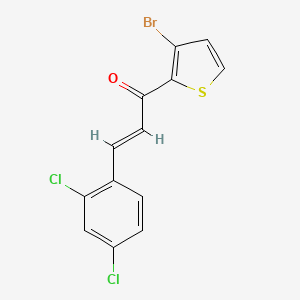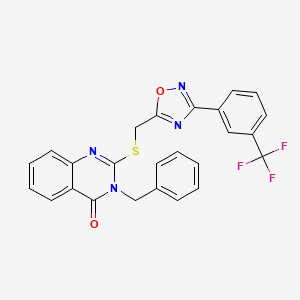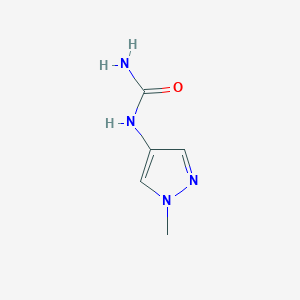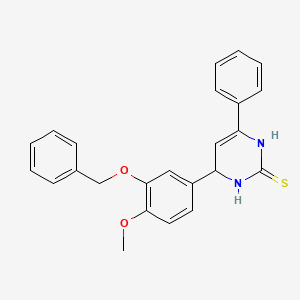
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one is a synthetic molecule that has been studied extensively in the scientific literature. It is a compound of the phenylpropene class, and is composed of the elements bromine, sulfur, chlorine, carbon, and hydrogen. It has been used in a variety of research applications, from drug design to molecular biology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one has been used in a variety of scientific research applications. It has been studied as a potential drug target for the treatment of cancer and other diseases. It has also been used in the development of pesticides and herbicides, as well as in the synthesis of other compounds. In addition, it has been used in the study of molecular biology, as it has been found to be a substrate for a variety of enzymes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one is still not fully understood. However, it is believed to interact with certain enzymes, such as cytochrome P450, to produce a variety of different products. It is also believed to interact with certain proteins, such as the protein tyrosine kinases, to produce a variety of different products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one are still being studied. In general, it is believed to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to have a variety of effects on the cardiovascular system, including the regulation of blood pressure. In addition, it has been found to have a variety of effects on the nervous system, including the regulation of neurotransmitter levels.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive and has a wide range of applications. One limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one has a number of potential future research applications. One potential direction is in the development of new drugs and treatments for diseases, such as cancer and other illnesses. Additionally, it may be used in the development of new pesticides and herbicides, as well as in the synthesis of other compounds. Additionally, it may be used to study molecular biology, as it has been found to be a substrate for a variety of enzymes. Finally, it may be used in the study of biochemical and physiological effects, as it has been found to have a variety of effects on the cardiovascular system, the nervous system, and other systems.
Synthesemethoden
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one can be synthesized by a number of methods. The most common method is a reaction between 3-bromo-2-thienyl chloride and 2,4-dichlorophenyl magnesium bromide. This reaction produces a product that is a mixture of the desired molecule and other byproducts. Other methods of synthesis include the reaction of 3-bromo-2-thienyl bromide with 2,4-dichlorophenyl magnesium chloride, and the reaction of 3-bromo-2-thienyl bromide with 2,4-dichlorophenol.
Eigenschaften
IUPAC Name |
(E)-1-(3-bromothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2OS/c14-10-5-6-18-13(10)12(17)4-2-8-1-3-9(15)7-11(8)16/h1-7H/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEGOCUVLRQRNU-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)


![3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2849768.png)

![(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2849771.png)
![Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2849772.png)
![N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2849775.png)



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide](/img/structure/B2849783.png)
![4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2849784.png)